molecular formula C8H14O2 B13304004 1-(2-Hydroxy-2-methylpropyl)cyclopropane-1-carbaldehyde

1-(2-Hydroxy-2-methylpropyl)cyclopropane-1-carbaldehyde

Cat. No.: B13304004
M. Wt: 142.20 g/mol
InChI Key: VWCLOLHLBVTKSF-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-2-methylpropyl)cyclopropane-1-carbaldehyde is an organic compound characterized by a cyclopropane ring substituted with a hydroxy group and a methyl group on one carbon, and an aldehyde group on another carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-2-methylpropyl)cyclopropane-1-carbaldehyde typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2-methylpropene with a suitable aldehyde under acidic conditions to form the cyclopropane ring. The reaction conditions often involve the use of strong acids like hydrochloric acid or sulfuric acid as catalysts.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors that allow for better control of reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxy-2-methylpropyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various halogenating agents, acids, or bases depending on the desired substitution.

Major Products:

    Oxidation: 1-(2-Hydroxy-2-methylpropyl)cyclopropane-1-carboxylic acid

    Reduction: 1-(2-Hydroxy-2-methylpropyl)cyclopropane-1-methanol

    Substitution: Depending on the substituent introduced, various substituted cyclopropane derivatives.

Scientific Research Applications

1-(2-Hydroxy-2-methylpropyl)cyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-2-methylpropyl)cyclopropane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxy group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Cyclopropane-1-carbaldehyde: Lacks the hydroxy and methyl groups, making it less reactive in certain chemical reactions.

    1-(2-Hydroxyethyl)cyclopropane-1-carbaldehyde: Similar structure but with an ethyl group instead of a methyl group, leading to different steric and electronic properties.

    1-(2-Methylpropyl)cyclopropane-1-carbaldehyde: Lacks the hydroxy group, affecting its solubility and reactivity.

Uniqueness: 1-(2-Hydroxy-2-methylpropyl)cyclopropane-1-carbaldehyde is unique due to the presence of both a hydroxy group and a methyl group on the cyclopropane ring, which significantly influences its chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

1-(2-hydroxy-2-methylpropyl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C8H14O2/c1-7(2,10)5-8(6-9)3-4-8/h6,10H,3-5H2,1-2H3

InChI Key

VWCLOLHLBVTKSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1(CC1)C=O)O

Origin of Product

United States

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